molecular formula C18H11BrN2OS B2732706 3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 303797-16-2

3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Cat. No.: B2732706
CAS No.: 303797-16-2
M. Wt: 383.26
InChI Key: JASCZQYXPNTTNY-UHFFFAOYSA-N
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Description

3-Bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a complex organic compound that features a bromine atom, a naphthothiazole moiety, and a benzamide group

Preparation Methods

The synthesis of 3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthothiazole core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a thioamide.

    Amidation: The final step involves the reaction of the brominated naphthothiazole with benzoyl chloride in the presence of a base to form the benzamide group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

3-Bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for use in organic electronics and as a building block for novel materials with unique electronic properties.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique combination of a bromine atom, naphthothiazole core, and benzamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-15-9-8-11-4-1-2-7-14(11)16(15)23-18/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASCZQYXPNTTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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